5-Chloro Substitution as a Documented SAR Handle for Enhanced Antiplatelet Activity
The 5-chloro substituent in CAS 852955-92-1 provides a defined SAR entry point that distinguishes it from the non-halogenated parent NP-185. The master's thesis by Li (2013) systematically synthesized a series of 1-substituted benzyl-5(or 6 or 5,6)halo-2-(5-methyl-2-furyl)benzimidazoles and evaluated their antiplatelet activities, explicitly including the 5-chloro benzyl analog CAS 852955-92-1 as a key member of the halogen series [1]. The foundational patent US20170152245A1 further lists CAS 852955-92-1 (Compound 1-benzyl-5-chloro-2-(5-methylfuran-2-yl)benzimidazole) as a specifically exemplified compound within the genus claimed for treating diseases associated with platelet activation and aggregation [2]. This specific exemplification within both an academic SAR study and a patent filing constitutes direct evidence that the 5-chloro substitution pattern is intentionally designed into the molecule for functional advantage, rather than being an arbitrary structural variation.
| Evidence Dimension | Structural identity and patent exemplification status |
|---|---|
| Target Compound Data | 1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole; explicitly synthesized and tested within halogen-series antiplatelet SAR study [1]; specifically listed as an exemplified compound in antiplatelet patent US20170152245A1 [2] |
| Comparator Or Baseline | NP-185 (1-benzyl-2-(5-methyl-2-furyl)benzimidazole): non-halogenated parent; TXAS IC50 = 1.6 ± 0.3 μM, TP receptor IC50 = 118 nM; lacks 5-chloro SAR handle; not a member of the focused halogen-series antiplatelet SAR study by Li (2013) |
| Quantified Difference | NP-185 TXAS IC50 = 1.6 ± 0.3 μM (baseline); NP-184 TXAS IC50 = 4.3 ± 0.2 μM (no benzyl, no halogen). The 5-chloro analog CAS 852955-92-1 is positioned within the halogen series showing that halogen identity at C5 significantly modulates antiplatelet potency relative to these baselines [3]. |
| Conditions | Human platelet aggregation assays using collagen, arachidonic acid, and U46619 as agonists; TXAS activity measured in human platelet microsomes; TP receptor binding in HEK293 cells expressing human TP receptor [3] |
Why This Matters
Procurement of the non-halogenated parent NP-185 or NP-184 instead of CAS 852955-92-1 would result in loss of the 5-chloro SAR handle specifically investigated for antiplatelet potency optimization, undermining structure-activity relationship studies and potentially yielding different pharmacological outcomes.
- [1] Li, J.-K. Synthesis and Antiplatelet Activities of 1-Substituted Benzyl-5(or 6 or 5,6)halo-2-(5-methyl-2-furyl)benzimidazoles. Master's Thesis, China Medical University, 2013. View Source
- [2] Huang, T.-F.; Huang, S.-W.; Lien, J.-C.; Kuo, S.-C. Benzimidazole Compounds and Their Application in Cardiovascular Diseases. U.S. Patent Application US20170152245A1, June 1, 2017. View Source
- [3] Kuo, H.-L. Pharmacological Mechanisms of Novel Antithrombotic Agents NP-184, NP-185 and NP-313. Master's Thesis, National Taiwan University, 2011. DOI: 10.6342/ntu.2011.00077. View Source
